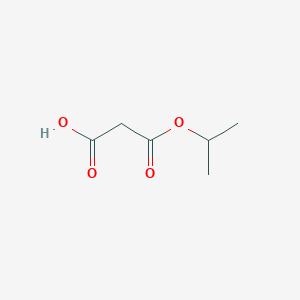
3-Isopropoxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O4 It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Isopropoxy-3-oxopropanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-oxopropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 3-oxopropanoic acid with isopropyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be employed to facilitate the reaction, and advanced separation techniques like distillation or crystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-Hydroxy-3-oxopropanoic acid or 3-oxopropanoic acid.
Reduction: 3-Isopropoxypropan-1-ol or 3-isopropoxypropanal.
Substitution: Various alkoxy-substituted propanoic acids.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving carboxylases and esterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 3-isopropoxy-3-oxopropanoic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for carboxylases, undergoing decarboxylation or other transformations. The molecular targets and pathways involved typically include carboxylation and esterification pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxy-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Methoxy-3-oxopropanoic acid: Contains a methoxy group, offering different reactivity and properties.
3-Butoxy-3-oxopropanoic acid: Features a butoxy group, which affects its solubility and reactivity.
Uniqueness
3-Isopropoxy-3-oxopropanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
56766-77-9 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2)10-6(9)3-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
JJKMIZGENPMJRC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(=O)O |
Kanonische SMILES |
CC(C)OC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















